molecular formula C12H16N8O B3027204 4-(6-氨基-9-甲基-8-[1,2,3]三唑-2-基-9H-嘌呤-2-基)丁烷-2-醇 CAS No. 1246018-21-2

4-(6-氨基-9-甲基-8-[1,2,3]三唑-2-基-9H-嘌呤-2-基)丁烷-2-醇

货号 B3027204
CAS 编号: 1246018-21-2
分子量: 288.31 g/mol
InChI 键: HMSFWLUZEDMXMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol” is a complex organic molecule. It contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . Compounds containing a triazole are known to exhibit antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Molecular Structure Analysis

The molecular structure of “4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol” is complex, with a triazole ring and a purine ring. The empirical formula is C19H30N10O2, and the molecular weight is 430.51 .

科学研究应用

抗病毒和细胞抑制活性

Głowacka 等人 (2015) 的研究探索了鸟苷类似物,包括与 4-(6-氨基-9-甲基-8-[1,2,3]三唑-2-基-9H-嘌呤-2-基)丁烷-2-醇 结构相似的化合物。对这些化合物针对一系列 DNA 和 RNA 病毒的抗病毒活性和针对癌细胞系的细胞抑制活性进行了评估。虽然它们没有表现出抗病毒活性,但一些膦酸酯在特定浓度下对 HeLa 细胞表现出细胞抑制作用 (Głowacka 等人,2015).

在帕金森氏症研究中的应用

Pace 等人 (2015) 研究了与本化合物相似的三唑-9H-嘌呤衍生物,作为腺苷 A2A 受体拮抗剂。他们发现特定化合物对 A2AR 表现出有效的亲和力并且具有很高的代谢稳定性,这使得它们在帕金森氏症研究中具有潜在的相关性 (Pace 等人,2015).

非环核苷酸和核苷酸类似物的合成

Janeba 等人 (2000) 进行了一项研究,探讨了从类似化合物衍生的非环核苷酸和核苷酸类似物的合成。这项研究有助于理解如何利用这些化合物来开发新型治疗剂 (Janeba 等人,2000).

新型荧光团的开发

Ozols 等人 (2016) 开发了 N6-甲基-2-(1,2,3-三唑-1-基)-2'-脱氧核糖腺苷的荧光衍生物,它在特定条件下表现出量子产率。这项研究为在基于荧光的应用中使用类似化合物开辟了可能性 (Ozols 等人,2016).

神经保护特性

Galluzzo 等人 (2008) 研究了 ST1535,一种与 4-(6-氨基-9-甲基-8-[1,2,3]三唑-2-基-9H-嘌呤-2-基)丁烷-2-醇 结构相关的化合物,以了解其神经保护特性。他们发现它可以防止大鼠纹状体中谷氨酸流出,表明具有潜在的神经保护益处 (Galluzzo 等人,2008).

属性

IUPAC Name

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSFWLUZEDMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol (1.4 g, 4.56 mmol) in anhydrous DMF (20 ml) were added CsCO3 (5.9 g, 18.24 mmol) and 1H-1,2,3-triazole (1.2 g, 1.0 ml, 18.24 mmol). The mixture was stirred overnight at 90° C. The solvent was evaporated under reduced pressure to give a residue that was purified by flash chromatography (DCM/MeOH: 93/7).
Name
4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 2
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 3
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 4
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 5
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol
Reactant of Route 6
4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。